MUC1-VNTR1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mucin-1

Applications De Recherche Scientifique

1. Role in Reproduction and Embryonic Development

- MUC1 in Cattle Reproduction : The MUC1 gene, particularly its variable number of tandem repeats (VNTR) region, has been studied in Nelore cattle. The VNTR region shows polymorphism and is suggested to have potential implications in reproductive traits in cattle. In Nelore cattle, variations in the VNTR structure of the MUC1 gene have been observed, which could influence reproductive efficiency (de Souza et al., 2007).

2. Alternative Splicing and Diverse Isoforms

- Alternative Splicing in Human MUC1 : MUC1 undergoes alternative splicing, resulting in multiple isoforms. These isoforms have varying expressions in different cells, with the VNTR region of exon 2 being recognized variably during splicing. This process could potentially influence the expression and function of MUC1 in different tissues and conditions (Zhang et al., 2013).

3. Cancer Therapy and Immunotherapy

- Targeting MUC1 in Cancer Therapy : MUC1 is overexpressed in various cancers and its VNTR region, which is underglycosylated in cancer cells, exposes core peptides that can be targeted for antibody-mediated therapy. This property of MUC1 makes it a potential target for immunotherapy and drug delivery in cancers of glandular epithelial origin (Singh & Bandyopadhyay, 2007).

4. Impact on Disease Susceptibility and Prognosis

- VNTR Polymorphism and Disease : The polymorphism in the VNTR region of MUC1 has been investigated for its association with diseases. For instance, a study analyzed the potential link between MUC1 VNTR polymorphism and female infertility, though no direct association was found. However, the relevance of MUC1 gene variations in disease susceptibility and progression cannot be ruled out (Goulart et al., 2004).

5. Diagnostic and Prognostic Biomarker

- MUC1 in Diagnostics : The VNTR polymorphism in MUC1 has been utilized in diagnostic approaches, such as in the detection of specific mutations in autosomal dominant tubulointerstitial kidney disease (ADTKD). Long read single molecule real time sequencing targeting the MUC1-VNTR has been used for precise mutation positioning, offering potential in diagnostics (Wenzel et al., 2018).

6. Interaction with Other Proteins and Signaling Pathways

- MUC1 and Protein Interactions in Cancer : Research has identified that the VNTR region of MUC1 interacts with proteins like CIN85, influencing cancer cell invasion and metastasis. This interaction, particularly in the context of its underglycosylation in tumor cells, suggests a role in modifying intracellular signaling and promoting cancer development (Cascio et al., 2014).

7. Influence on Immune Responses

- MUC1 in Immune Regulation : The VNTR polymorphism of MUC1 has been linked to variations in immune responses. For example, different lengths of MUC1 are associated with varying levels of IL-1β production following NLRP3 inflammasome activation in human macrophages, indicating that MUC1 VNTR polymorphisms can modulate immune responses (Dhar et al., 2019).

Propriétés

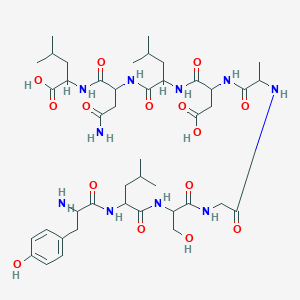

Séquence |

PDTRPAPGSTAPPAHGVTSA |

|---|---|

Source |

Homo sapiens (human) |

Stockage |

Common storage 2-8℃, long time storage -20℃. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.